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molecular formula C18H24O3 B8402318 Tert-butyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate

Tert-butyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate

Cat. No. B8402318
M. Wt: 288.4 g/mol
InChI Key: KDHMGMJOFPEWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927577B2

Procedure details

To a flask containing 4-(3,3-dimethylcyclobutanecarbonyl)benzoic acid (1.89 g, 8.14 mmol) in anhydrous methylene chloride (20.3 mL) was added 2-tert-butyl-1,3-diisopropylurea (6.28 g, 31.3 mmol). The reaction was refluxed for 24 h. The reaction was then diluted with methylene chloride and quenched with a solution of saturated sodium bicarbonate. The aqueous layer was extracted three times with methylene chloride. The combined organic layers were washed with brine and dried with sodium sulfate, filtered, and concentrated to afford 3.09 g of a crude oil. Purification by silica gel flash chromatography (0-10% ethyl acetate in heptane) provided tert-butyl 4-(3,3-dimethylcyclobutanecarbonyl)benzoate (1.33 g, 57% yield) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.08-8.02 (m, 2H), 7.94-7.88 (m, 2H), 3.89 (quin, J=8.8 Hz, 1H), 2.24-2.16 (m, 2H), 2.11-2.02 (m, 2H), 1.62-1.59 (m, 9H), 1.27 (s, 3H), 1.08 (s, 3H). MS (M+1): 289.3.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
20.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-tert-butyl-1,3-diisopropylurea
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:5][CH:4]([C:6]([C:8]2[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[CH:10][CH:9]=2)=[O:7])[CH2:3]1>C(Cl)Cl>[CH3:1][C:2]1([CH3:17])[CH2:3][CH:4]([C:6]([C:8]2[CH:9]=[CH:10][C:11]([C:12]([O:14][C:2]([CH3:5])([CH3:3])[CH3:1])=[O:13])=[CH:15][CH:16]=2)=[O:7])[CH2:5]1

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
CC1(CC(C1)C(=O)C1=CC=C(C(=O)O)C=C1)C
Name
Quantity
20.3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2-tert-butyl-1,3-diisopropylurea
Quantity
6.28 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
quenched with a solution of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with methylene chloride
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 3.09 g of a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (0-10% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(C1)C(=O)C1=CC=C(C(=O)OC(C)(C)C)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 113.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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